

KRP-109: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **KRP-109**

Cat. No.: **B13438503**

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This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **KRP-109**, a potent and specific inhibitor of neutrophil elastase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of **KRP-109** in inflammatory diseases.

Chemical Structure and Properties

KRP-109 is a novel small molecule inhibitor of neutrophil elastase. Its chemical identity and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of **KRP-109**

Property	Value	Source
IUPAC Name	2-[2-(3-Dimethylamino-pyrrolidin-1-yl)-pyridin-3-yl]-5-ethyl-7-methoxy-benzo[d][2]oxazin-4-one Maleate	[1]
CAS Number	1275996-50-3	[1]
Chemical Formula	C ₂₆ H ₃₀ N ₄ O ₇	[1]
Molecular Weight	510.54 g/mol	[1]
Solubility	Soluble in DMSO	[1]
Physical State	Solid (assumed)	
Melting Point	Not available	
Boiling Point	Not available	
pKa	Not available	

Chemical Structure:



Figure 1: 2D Chemical Structure of **KRP-109**

Mechanism of Action and Signaling Pathway

KRP-109 is a specific and potent inhibitor of neutrophil elastase (NE), a serine protease implicated in the pathogenesis of various inflammatory diseases. By inhibiting NE, **KRP-109** can mitigate tissue damage and reduce inflammation.

Neutrophil elastase, when released by activated neutrophils, can degrade extracellular matrix components and cleave various proteins, leading to tissue damage. It also plays a role in amplifying the inflammatory response by influencing cytokine production. **KRP-109** directly interferes with this enzymatic activity.

The inhibitory activity of **KRP-109** has been quantified against both human and mouse neutrophil elastase:

Table 2: Inhibitory Activity of **KRP-109**

Parameter	Species	Value
Ki	Human	5.1 nM
IC ₅₀	Mouse	274 nM

The inhibition of neutrophil elastase by **KRP-109** leads to the downregulation of pro-inflammatory signaling pathways. Specifically, it has been shown to decrease the levels of key cytokines involved in the inflammatory cascade.

Simplified Signaling Pathway of KRP-109 Action

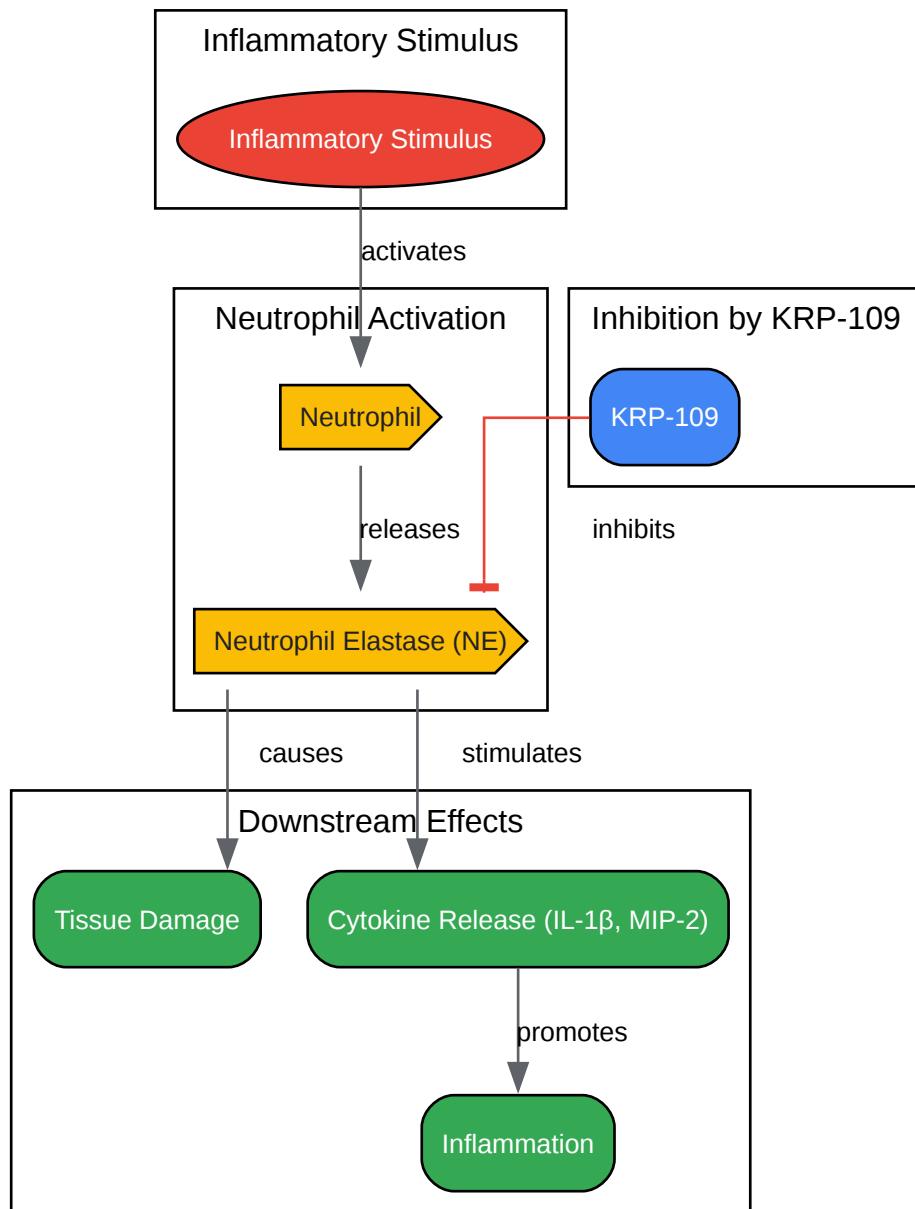
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Figure 2: Simplified signaling pathway illustrating the inhibitory action of **KRP-109**.

Experimental Protocols

In Vivo Efficacy in a Murine Model of Severe Pneumococcal Pneumonia

The following protocol provides a general framework for assessing the *in vivo* efficacy of **KRP-109** in a murine model of severe pneumonia induced by *Streptococcus pneumoniae*.

Objective: To evaluate the therapeutic effect of **KRP-109** on survival, lung inflammation, and bacterial clearance in mice with severe pneumococcal pneumonia.

Materials:

- **KRP-109**
- *Streptococcus pneumoniae* (e.g., a clinically relevant strain)
- Female mice (e.g., CBA/J, 5 weeks old)
- Physiological saline
- Anesthetic agent (e.g., isoflurane)
- Materials for bacterial culture and enumeration
- Materials for bronchoalveolar lavage (BAL)
- ELISA kits for cytokine measurement (e.g., IL-1 β , MIP-2)
- Histology reagents

Procedure:

- **Bacterial Preparation:** Culture *S. pneumoniae* to the mid-logarithmic phase and dilute to the desired concentration in physiological saline.
- **Induction of Pneumonia:** Lightly anesthetize the mice and intranasally inoculate with a suspension of *S. pneumoniae*. The inoculum volume and bacterial concentration should be optimized to induce a severe, but not immediately lethal, pneumonia.
- **Treatment:**
 - Divide the infected mice into treatment and control groups.

- Administer **KRP-109** intraperitoneally to the treatment group at specified doses (e.g., 30 or 50 mg/kg) at regular intervals (e.g., every 8 hours) starting at a defined time point post-infection (e.g., 8 hours).
- Administer an equal volume of physiological saline to the control group following the same schedule.
- Monitoring: Monitor the mice daily for survival, body weight, and clinical signs of illness for a defined period (e.g., 7 days).
- Endpoint Analysis (at a specified time point, e.g., 48 hours post-infection):
 - Bronchoalveolar Lavage (BAL): Euthanize a subset of mice and perform BAL. Analyze the BAL fluid for total and differential cell counts (neutrophils) and cytokine levels (e.g., IL-1 β , MIP-2) using ELISA.
 - Bacteriological Analysis: Homogenize the lungs and perform serial dilutions for colony-forming unit (CFU) enumeration to determine the bacterial load.
 - Histopathology: Fix the lungs in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the degree of inflammation and tissue damage.

Expected Outcomes: Treatment with **KRP-109** is expected to improve survival rates, reduce neutrophil infiltration and pro-inflammatory cytokine levels in the lungs, and decrease the severity of lung pathology compared to the control group.

Synthesis of KRP-109

Detailed, step-by-step synthetic procedures for **KRP-109** are not publicly available in the searched literature. The synthesis of a molecule with the complexity of 2-[2-(3-Dimethylamino-pyrrolidin-1-yl)-pyridin-3-yl]-5-ethyl-7-methoxy-benzo[d][1][2]oxazin-4-one would likely involve a multi-step process. Key synthetic strategies could include the formation of the benzoxazinone core, followed by the coupling of the substituted pyridine and pyrrolidine moieties.

Researchers interested in the synthesis of **KRP-109** are advised to consult the patent literature or contact the original developers for more detailed information.

Summary of Quantitative Data

Table 3: Summary of Quantitative Data for **KRP-109**

Data Point	Value	Experimental Context
Molecular Weight	510.54 g/mol	Calculated
K _i (Human Neutrophil Elastase)	5.1 nM	In vitro enzyme inhibition assay
IC ₅₀ (Mouse Neutrophil Elastase)	274 nM	In vitro enzyme inhibition assay
In Vivo Efficacy (Dosage)	30 and 50 mg/kg	Intraperitoneal administration in a murine model of severe pneumococcal pneumonia

This technical guide provides a summary of the currently available information on **KRP-109**. Further research is warranted to fully elucidate its physicochemical properties, detailed pharmacological profile, and therapeutic potential.

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References

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